1-(2-methyl-1H-indol-3-yl)-2-(pyridin-2-ylsulfanyl)ethanone
CAS No.:
Cat. No.: VC10975456
Molecular Formula: C16H14N2OS
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2OS |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 1-(2-methyl-1H-indol-3-yl)-2-pyridin-2-ylsulfanylethanone |
| Standard InChI | InChI=1S/C16H14N2OS/c1-11-16(12-6-2-3-7-13(12)18-11)14(19)10-20-15-8-4-5-9-17-15/h2-9,18H,10H2,1H3 |
| Standard InChI Key | IQQRUFNSFFTCHJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=CC=CC=N3 |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=CC=CC=N3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 2-methylindole moiety fused to a pyridine ring through a thioether-linked ethanone group. The indole nucleus, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted with a methyl group at the 2-position. The pyridine ring, a six-membered aromatic ring with one nitrogen atom, is connected via a sulfanyl (-S-) group to the ethanone bridge .
Table 1: Key Structural and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 282.4 g/mol | |
| IUPAC Name | 1-(2-methyl-1H-indol-3-yl)-2-pyridin-2-ylsulfanylethanone | |
| Solubility | 1.4 µg/mL | |
| Exact Mass | 282.082684 g/mol |
The sulfanyl group introduces polarity, influencing solubility and reactivity, while the indole and pyridine systems contribute to aromaticity and potential π-π interactions.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(pyridin-2-ylsulfanyl)ethanone typically involves multi-step organic reactions. A plausible route, inferred from analogous compounds , includes:
-
Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to construct the 2-methylindole moiety.
-
Thioether Linkage Introduction: Reaction of a halogenated ethanone intermediate with pyridine-2-thiol under basic conditions.
Example Protocol:
A mixture of 2-methylindole (10 mmol) and chloroethanone (12 mmol) in toluene undergoes reflux with a catalytic amount of -toluenesulfonic acid. After 5 hours, the intermediate is isolated and reacted with pyridine-2-thiol in the presence of potassium carbonate to yield the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indole acylation | -TsOH, toluene, reflux | 75% |
| Thioether coupling | KCO, DMF, 80°C | 68% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (1.4 µg/mL), necessitating organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for biological assays. Stability studies indicate susceptibility to oxidation at the sulfur center, requiring inert storage conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
NMR (400 MHz, CDCl): δ 8.51 (d, Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, indole-H), 2.51 (s, 3H, CH) .
Mass Spectrometry:
Analytical and Computational Insights
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) achieves >95% purity. Retention time: 8.2 minutes.
Computational Modeling
Density functional theory (DFT) calculations predict a planar conformation favoring interactions with hydrophobic enzyme pockets . The HOMO-LUMO gap (4.1 eV) suggests moderate reactivity .
Challenges and Future Directions
Synthetic Optimization
Current yields (~70%) warrant improvement via microwave-assisted synthesis or flow chemistry.
Target Validation
Mechanistic studies using knockout cell lines or crystallography are critical to confirm TrxR inhibition.
Derivative Development
Introducing electron-withdrawing groups (e.g., -CF) to the pyridine ring may enhance potency and solubility.
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